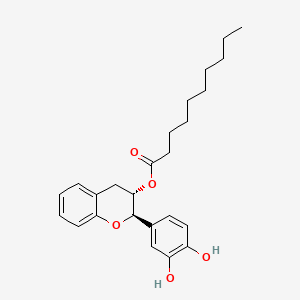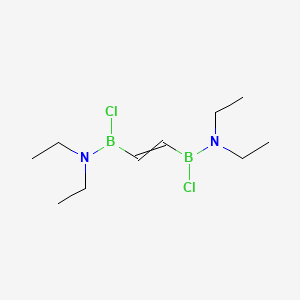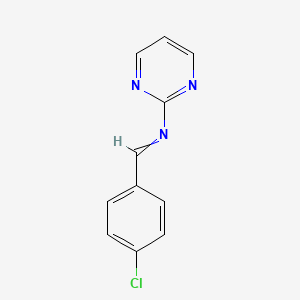
1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine is an organic compound that features a chlorophenyl group and a pyrimidinyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine typically involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-N-(pyridin-2-yl)methanimine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(4-Chlorophenyl)-N-(pyrimidin-4-yl)methanimine: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
110008-77-0 |
|---|---|
Molecular Formula |
C11H8ClN3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-pyrimidin-2-ylmethanimine |
InChI |
InChI=1S/C11H8ClN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-8H |
InChI Key |
RMBHKNSONKXKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



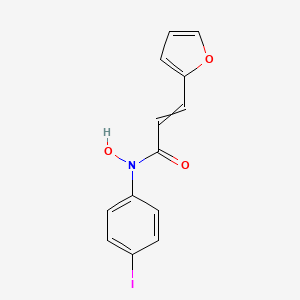

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
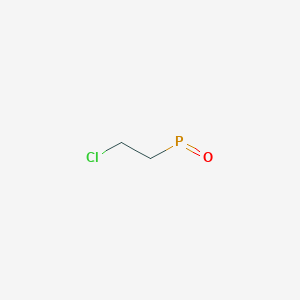
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)

